Ethyl 6-oxo-[1,4]dioxepan-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O5 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
ethyl 6-oxo-1,4-dioxepane-5-carboxylate |
InChI |
InChI=1S/C8H12O5/c1-2-12-8(10)7-6(9)5-11-3-4-13-7/h7H,2-5H2,1H3 |
InChI Key |
PIGVILMYKPCANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)COCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 6 Oxo 1 2 Dioxepan 5 Carboxylate
Functional Group Interconversions on theorganic-chemistry.orglumenlearning.comDioxepane Skeleton
Once the organic-chemistry.orglumenlearning.comdioxepane ring containing the β-keto ester functionality is synthesized, further modifications can be carried out on the functional groups.
The ethyl ester group of Ethyl 6-oxo- organic-chemistry.orglumenlearning.comdioxepan-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This resulting β-keto acid is susceptible to decarboxylation upon heating, leading to the loss of carbon dioxide and the formation of 1,4-dioxepan-6-one (B569424). This two-step sequence is a common transformation for β-keto esters. organic-chemistry.org
Reaction Scheme:
Typical Conditions for Hydrolysis and Decarboxylation:
| Step | Reagents and Conditions | Product |
| Hydrolysis | Aqueous acid (e.g., H2SO4, HCl) and heat, or aqueous base (e.g., NaOH, KOH) followed by acidification. | 6-Oxo- organic-chemistry.orglumenlearning.comdioxepane-5-carboxylic acid |
| Decarboxylation | Heating the β-keto acid. | 1,4-Dioxepan-6-one |
The ketone functionality at the 6-position of the organic-chemistry.orglumenlearning.comdioxepane ring offers a site for various chemical transformations to introduce molecular diversity.
Reduction: The keto group can be reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). libretexts.orgyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH4) could also be used, but these would also reduce the ester group.
Reductive Amination: The ketone can be converted into an amine through reductive amination. This reaction involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.govwhiterose.ac.uk This method allows for the introduction of various substituted amino groups.
Wittig Reaction: The keto group can be converted to an alkene through the Wittig reaction. lumenlearning.comwikipedia.orglibretexts.org This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent). The geometry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide and the reaction conditions. This allows for the introduction of a carbon-carbon double bond at the 6-position of the ring.
Green Chemistry Principles in Ethyl 6-oxo-mdpi.comunimi.itdioxepan-5-carboxylate Synthesis
The synthesis of Ethyl 6-oxo- mdpi.comunimi.itdioxepan-5-carboxylate can be approached through various pathways, with a significant focus on incorporating green chemistry principles to minimize environmental impact. The core structure, a mdpi.comunimi.itdioxepan-6-one ring, is a key intermediate. A prominent method for the formation of such lactones from cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.org Traditional Baeyer-Villiger oxidations often utilize peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), which can be hazardous and generate significant waste. nih.gov Green alternatives focus on biocatalysis, sustainable feedstocks, and the use of environmentally benign solvent systems.
Biocatalytic Approaches (e.g., enzymatic Baeyer-Villiger oxidations)
Biocatalysis offers a powerful tool for conducting chemical transformations with high selectivity and under mild conditions, aligning perfectly with the principles of green chemistry. nih.gov In the context of synthesizing the mdpi.comunimi.itdioxepan-6-one core of the target molecule, enzymatic Baeyer-Villiger oxidations are of particular interest.
The key reaction would be the oxidation of a suitable precursor, such as a substituted tetrahydro-4H-pyran-4-one, using Baeyer-Villiger monooxygenases (BVMOs). These enzymes utilize molecular oxygen as the oxidant and a cofactor like NADPH, offering a significantly greener alternative to traditional peroxyacid reagents. wikipedia.org The entire process can often be conducted in aqueous media at or near ambient temperature and pressure.
Table 1: Comparison of Traditional vs. Biocatalytic Baeyer-Villiger Oxidation
| Feature | Traditional Baeyer-Villiger Oxidation | Enzymatic Baeyer-Villiger Oxidation (BVMOs) |
| Oxidant | Peroxyacids (e.g., m-CPBA) | Molecular Oxygen |
| Catalyst | Stoichiometric or catalytic acids | Baeyer-Villiger Monooxygenase (enzyme) |
| Solvent | Chlorinated solvents (e.g., dichloromethane) | Aqueous buffer |
| Byproducts | Carboxylic acid waste | Water |
| Conditions | Often requires low temperatures | Mild (ambient temperature and pressure) |
| Selectivity | Can have regioselectivity issues | High regio- and enantioselectivity |
While specific studies on the enzymatic synthesis of Ethyl 6-oxo- mdpi.comunimi.itdioxepan-5-carboxylate are not prevalent, the extensive research on BVMOs for the oxidation of various cyclic ketones provides a strong foundation for its feasibility. The high selectivity of these enzymes could be particularly advantageous in creating chiral versions of the target molecule.
Utilization of Sustainable Feedstocks and Mild Reaction Conditions
Furthermore, the reaction conditions for the entire synthetic pathway should be mild to reduce energy consumption. This includes ambient temperature and pressure where possible, which is a hallmark of biocatalytic processes. The use of greener oxidants like hydrogen peroxide, often in conjunction with a catalyst, is another key aspect of employing mild and more sustainable conditions. mdpi.com Hydrogen peroxide's primary byproduct is water, making it an environmentally attractive choice. nih.gov
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a critical factor in the greenness of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Research into the Baeyer-Villiger oxidation has explored several greener alternatives.
One approach is the use of water as a solvent. Recent studies have demonstrated successful Baeyer-Villiger oxidations of cyclic ketones using reagents like Oxone in buffered aqueous solutions. unimi.itorganic-chemistry.org This method avoids the use of hazardous peracids and organic solvents.
Another promising area is the use of ionic liquids or deep eutectic solvents. These can act as both the solvent and catalyst, and their low volatility reduces air pollution. mdpi.com For water-insoluble substrates, a biphasic system with a recyclable green solvent can be employed to facilitate both the reaction and the separation of the product. unimi.it Solvent-free conditions are the ideal, and for some reactions, it is possible to run the synthesis neat, especially with solid-supported catalysts.
Table 2: Examples of Green Solvents for Baeyer-Villiger Oxidations
| Solvent System | Advantages | Disadvantages |
| Water | Non-toxic, non-flammable, inexpensive | Limited solubility for nonpolar substrates |
| Ionic Liquids | Low volatility, tunable properties, potential for catalyst recycling | Can be expensive, potential toxicity concerns |
| Deep Eutectic Solvents | Biodegradable, low cost, easy to prepare | Higher viscosity, potential for limited substrate solubility |
| Solvent-Free | No solvent waste, high atom economy | Can be challenging for solid reactants, potential for heat transfer issues |
By integrating these green chemistry principles—biocatalysis, sustainable feedstocks, mild conditions, and benign solvents—the synthesis of Ethyl 6-oxo- mdpi.comunimi.itdioxepan-5-carboxylate can be designed to be more environmentally sustainable.
Chemical Reactivity and Transformation Pathways of Ethyl 6 Oxo 1 2 Dioxepan 5 Carboxylate
Ring-Opening Reactions of theenamine.netrsc.orgDioxepane Core
The enamine.netrsc.orgdioxepane ring, a seven-membered cyclic ether, is generally more stable than smaller cyclic ethers like epoxides or oxetanes due to lower ring strain. However, the presence of the β-ketoester functionality can influence its stability and susceptibility to ring-opening reactions.
Hydrolytic Ring-Opening Mechanisms
Under acidic or basic aqueous conditions, the enamine.netrsc.orgdioxepane ring in Ethyl 6-oxo- enamine.netrsc.orgdioxepan-5-carboxylate can potentially undergo hydrolysis.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, protonation of one of the ether oxygen atoms would activate the ring towards nucleophilic attack by water. The attack would likely occur at the carbon atom that can better stabilize a positive charge in the transition state. The proximity of the electron-withdrawing keto and ester groups might influence the regioselectivity of this cleavage. Subsequent cleavage of the C-O bond would lead to a linear diol derivative.
Base-Catalyzed Hydrolysis: While less common for simple ethers, the presence of the activating keto and ester groups could potentially facilitate a base-catalyzed ring-opening. A strong base could deprotonate the carbon adjacent to the carbonyl group, forming an enolate. Intramolecular electronic rearrangements could then promote the cleavage of a C-O bond within the dioxepane ring, although this is a less probable pathway compared to acid-catalyzed opening.
Nucleophilic Ring-Opening with Various Reagents
The dioxepane ring can also be opened by various nucleophiles, particularly under conditions that activate the ether linkages.
Strong nucleophiles, in conjunction with Lewis or Brønsted acids, can facilitate ring-opening. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds could potentially lead to ring cleavage, although reactions at the carbonyl and ester groups would be competitive. Other nucleophiles such as thiols, amines, and cyanides could also induce ring-opening under appropriate catalytic conditions, typically requiring acid catalysis to activate the ether oxygen.
Reactions Involving the Ester Functionality
The ethyl ester group in Ethyl 6-oxo- enamine.netrsc.orgdioxepan-5-carboxylate is a classic site for various chemical transformations.
Transesterification Processes
As a β-keto ester, the ethyl ester group can undergo transesterification with other alcohols under acidic or basic catalysis. ucc.iersc.orgnih.gov This reaction is often reversible and can be driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. rsc.org A variety of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, can be employed to facilitate this transformation under mild conditions. ucc.iersc.org
Table 1: Potential Transesterification Reactions of Ethyl 6-oxo- enamine.netrsc.orgdioxepan-5-carboxylate
| Reagent (R-OH) | Catalyst | Product |
|---|---|---|
| Methanol (B129727) | H₂SO₄ or NaOMe | Methyl 6-oxo- enamine.netrsc.orgdioxepan-5-carboxylate |
| Benzyl alcohol | Ti(OiPr)₄ | Benzyl 6-oxo- enamine.netrsc.orgdioxepan-5-carboxylate |
Reductions to Alcohol Derivatives
The ester functionality can be reduced to a primary alcohol. The choice of reducing agent is crucial to control the selectivity of the reduction, especially in the presence of the keto group.
Using Strong Hydride Reagents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will readily reduce both the ester and the ketone. byjus.commasterorganicchemistry.com This would result in the formation of a diol, specifically (5-(hydroxymethyl)- enamine.netrsc.orgdioxepan-6-yl)methanol. The reaction proceeds via the formation of an aldehyde intermediate from the ester, which is then further reduced to the primary alcohol. masterorganicchemistry.com
Chemoselective Reduction: Achieving selective reduction of the ester in the presence of the ketone is challenging. Protecting the ketone group first, for example, as a ketal, would allow for the selective reduction of the ester with LiAlH₄. Subsequent deprotection would then yield the corresponding hydroxy ketone.
Reactivity of the Keto Group
The ketone functionality at the 6-position of the dioxepane ring is a key site for nucleophilic addition reactions. The reactivity of this cyclic ketone can be influenced by the adjacent ether oxygens and the ester group. quora.com
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. wikipedia.org A wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), hydrides, cyanide, and enolates, can attack the electrophilic carbonyl carbon. wikipedia.org
Reduction to an Alcohol: The keto group can be selectively reduced to a secondary alcohol using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com NaBH₄ is generally not strong enough to reduce the ester group under standard conditions, thus allowing for the chemoselective formation of Ethyl 5-hydroxy- enamine.netrsc.orgdioxepan-6-carboxylate. masterorganicchemistry.comlibretexts.org The stereochemical outcome of this reduction would depend on the steric hindrance around the carbonyl group, potentially leading to a mixture of diastereomers.
Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) will add to the ketone to form a tertiary alcohol after acidic workup. This reaction would compete with the reaction at the ester functionality.
Formation of Imines and Enamines: The ketone can react with primary amines to form imines or with secondary amines to form enamines, typically under acidic catalysis to facilitate the dehydration step.
Wittig Reaction: The keto group can be converted to an alkene via the Wittig reaction using a phosphorus ylide. This would introduce a methylene (B1212753) or a substituted alkylidene group at the 6-position of the dioxepane ring.
Table 2: Summary of Potential Reactions at the Keto Group
| Reagent | Product Type |
|---|---|
| Sodium borohydride (NaBH₄) | Secondary alcohol |
| Grignard Reagent (e.g., CH₃MgBr) | Tertiary alcohol |
| Primary Amine (e.g., R-NH₂) | Imine |
Carbonyl Reductions
The ketone functionality at the 6-position of Ethyl 6-oxo- researchgate.netguidechem.comdioxepan-5-carboxylate is a prime site for reduction reactions. The transformation of this carbonyl group into a hydroxyl group can be achieved through various reducing agents, with the stereochemical outcome being a key consideration.
Commonly employed reagents for such reductions include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and would selectively reduce the ketone in the presence of the ester. The resulting product would be ethyl 6-hydroxy- researchgate.netguidechem.comdioxepan-5-carboxylate. The approach of the hydride reagent can occur from either face of the planar carbonyl group, potentially leading to a mixture of diastereomeric alcohols. The inherent stereoelectronics of the dioxepane ring and the steric hindrance posed by the adjacent ethyl carboxylate group would influence the diastereoselectivity of this reduction.
For a more comprehensive reduction of both the ketone and the ester functionalities to the corresponding diol, a stronger reducing agent like lithium aluminum hydride would be necessary. This reaction would yield (5-(hydroxymethyl)- researchgate.netguidechem.comdioxepan-6-yl)methanol.
Below is a table summarizing the expected outcomes of carbonyl reduction on Ethyl 6-oxo- researchgate.netguidechem.comdioxepan-5-carboxylate:
| Reagent | Functional Group(s) Reduced | Expected Product(s) |
| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 6-hydroxy- researchgate.netguidechem.comdioxepan-5-carboxylate |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | (5-(hydroxymethyl)- researchgate.netguidechem.comdioxepan-6-yl)methanol |
Nucleophilic Additions to the Ketone
The electrophilic carbon of the ketone at the 6-position is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the introduction of new functional groups.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can add to the carbonyl group. For instance, the reaction with methylmagnesium bromide (CH₃MgBr) would yield a tertiary alcohol, ethyl 5-(1-hydroxy-1-methylethyl)- researchgate.netguidechem.comdioxepane-5-carboxylate, after acidic workup. The stereochemistry of the newly formed stereocenter would again be influenced by the conformation of the dioxepane ring.
Other significant nucleophilic additions include the Wittig reaction, which would convert the ketone into an alkene. The use of a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of ethyl 6-methylene- researchgate.netguidechem.comdioxepan-5-carboxylate. Cyanohydrin formation, through the addition of a cyanide ion (from sources like HCN or NaCN), is another classic nucleophilic addition that would produce ethyl 6-cyano-6-hydroxy- researchgate.netguidechem.comdioxepan-5-carboxylate.
The following table outlines potential nucleophilic addition reactions:
| Reagent | Type of Reaction | Expected Product |
| Grignard Reagent (e.g., CH₃MgBr) | Organometallic Addition | Ethyl 5-(1-hydroxy-1-methylethyl)- researchgate.netguidechem.comdioxepane-5-carboxylate |
| Wittig Reagent (e.g., Ph₃P=CH₂) | Olefination | Ethyl 6-methylene- researchgate.netguidechem.comdioxepan-5-carboxylate |
| Sodium Cyanide (NaCN) followed by acid | Cyanohydrin Formation | Ethyl 6-cyano-6-hydroxy- researchgate.netguidechem.comdioxepan-5-carboxylate |
Cycloaddition and Rearrangement Reactions of Dioxepane Systems
The seven-membered dioxepane ring system can participate in various cycloaddition and rearrangement reactions, often leading to complex polycyclic structures. While the presence of the keto and ester groups in Ethyl 6-oxo- researchgate.netguidechem.comdioxepan-5-carboxylate adds complexity, the fundamental reactivity of the dioxepane core can be inferred from related systems.
Dioxepanes can be involved in transannular reactions, where a functional group on one part of the ring interacts with another part. For instance, under certain conditions, an enolate formed at the C5 position could potentially interact with the C2 or C7 positions of the ring, leading to bicyclic products.
Rearrangement reactions of dioxepane systems can be promoted by acid or base catalysts. For example, a pinacol-type rearrangement could be envisaged if a vicinal diol were to be formed from the starting material. Furthermore, ring-contraction or ring-expansion reactions could potentially occur under specific thermal or photochemical conditions, leading to the formation of different-sized heterocyclic systems.
Catalytic Conversions and Coupling Reactions
The β-keto ester moiety of Ethyl 6-oxo- researchgate.netguidechem.comdioxepan-5-carboxylate is a versatile handle for various catalytic conversions and coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), would be expected to reduce the ketone to a secondary alcohol. The conditions can often be tuned to achieve high diastereoselectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, are powerful tools in modern organic synthesis. To utilize these reactions, the β-keto ester would first need to be converted into a suitable electrophile, such as an enol triflate. This enol triflate derivative of the dioxepanone could then be coupled with a variety of organoboron, organotin, or terminal alkyne partners to introduce diverse substituents at the 6-position of the dioxepane ring.
Another important class of reactions is the catalytic amination, such as the Buchwald-Hartwig amination. Again, conversion of the β-keto ester to an enol triflate would allow for the palladium-catalyzed coupling with a range of primary and secondary amines, leading to the corresponding enamine products.
Derivatization and Structural Modification of Ethyl 6 Oxo 1 2 Dioxepan 5 Carboxylate
Synthesis of Substitutednih.govenamine.netDioxepanes and Analogues
The synthesis of substituted nih.govenamine.netdioxepanes can be approached through various synthetic strategies, often involving the cyclization of acyclic precursors. While direct substitution on the pre-formed dioxepane ring of ethyl 6-oxo- nih.govenamine.netdioxepan-5-carboxylate can be challenging, knowledge of general dioxepane synthesis provides pathways to analogues with diverse substitution patterns.
One common approach involves the reaction of 1,3-diols with alkenes in an organocatalyzed electrochemical dehydrogenative annulation reaction. This method allows for the formation of functionalized 1,4-dioxepane derivatives under transition metal- and oxidizing reagent-free conditions, offering a broad substrate scope. researchgate.net Another strategy is the Lewis acid-mediated tandem endo-selective oxacyclization of 1,5-diepoxides, which has been utilized in the synthesis of polyhydroxylated oxepanes. rsc.org
Furthermore, radical cyclizations of advanced glucal-derived intermediates, often promoted by samarium diiodide, provide a rapid route to complex polyoxygenated oxepane (B1206615) structures. rsc.org While these methods typically build the dioxepane ring from acyclic precursors, they illustrate the chemical principles that could be adapted to introduce substituents at various positions of the nih.govenamine.netdioxepane core, leading to a wide array of analogues of the title compound.
Functionalization at the Ethyl Ester Moiety
The ethyl ester moiety in ethyl 6-oxo- nih.govenamine.netdioxepan-5-carboxylate is a prime site for chemical modification due to the reactivity of the carboxyl group. lumenlearning.com Standard organic transformations can be employed to alter this functional group, thereby modulating the physicochemical properties of the molecule.
Hydrolysis and Decarboxylation: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This process, when followed by heating, can lead to decarboxylation, resulting in the formation of a ketone. aklectures.com This sequence of reactions provides a pathway to unsubstituted or monosubstituted cyclic ketones from β-keto esters. aklectures.com
Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. wikipedia.org This allows for the introduction of a wide variety of ester functionalities, which can influence the molecule's steric and electronic properties.
Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation is significant as the amide functional group can act as a hydrogen bond donor and acceptor, potentially influencing the biological activity of the resulting derivative. lumenlearning.com
Reduction: The ester group can be selectively reduced to a primary alcohol using reducing agents such as lithium aluminum hydride. The resulting hydroxymethyl group can then be further functionalized, for example, through etherification or oxidation to an aldehyde.
Introduction of Heterocyclic Moieties (e.g., pyridine, thiazole (B1198619) derivatives)
The β-keto ester functionality of ethyl 6-oxo- nih.govenamine.netdioxepan-5-carboxylate serves as a versatile precursor for the synthesis of various heterocyclic derivatives. The presence of both a ketone and an ester group allows for condensation reactions with a range of dinucleophiles to form fused or spiro-heterocyclic systems.
For instance, 1,4-dicarbonyl compounds, which can be derived from β-keto esters, are known to undergo Paal-Knorr synthesis to produce furan, pyrrole, and thiophene (B33073) derivatives. acs.orgyoutube.com The reaction of the diketone with ammonia or primary amines yields pyrroles, with hydrazine (B178648) gives pyridazines, and with phosphorus pentasulfide or Lawesson's reagent affords thiophenes.
Furthermore, the cyclic ketone component can react with various reagents to generate condensed heterocyclic systems. For example, reaction with a mixture of an aromatic aldehyde and urea (B33335), guanidine, or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) and thiazine (B8601807) derivatives in a one-pot reaction. researchgate.net The synthesis of quinoline (B57606) derivatives can be achieved through the reaction of β-keto esters with aromatic amines. acs.org Similarly, the Biginelli reaction, a one-pot cyclocondensation of a β-keto ester, an aldehyde, and urea or thiourea, can be employed to synthesize dihydropyrimidinones. These reactions highlight the potential of ethyl 6-oxo- nih.govenamine.netdioxepan-5-carboxylate as a building block for creating a diverse library of compounds containing heterocyclic moieties.
Generation of Polycyclic Frameworks Incorporating the Dioxepane Ring
The dioxepane ring, in conjunction with the reactive β-keto ester, can serve as a foundation for the construction of more complex polycyclic frameworks. Various synthetic strategies can be envisioned to build additional rings onto the existing structure.
One approach involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the ester moiety (as described in section 4.2), it could be designed to react with the ketone or another position on the dioxepane ring to form a new fused or bridged ring system.
Another strategy is to utilize cycloaddition reactions. The enolate of the β-keto ester can act as a nucleophile in Michael additions, which could be part of a Robinson annulation sequence to form a new six-membered ring fused to the dioxepane core. The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation.
Furthermore, multicomponent reactions involving the β-keto ester could lead to the formation of complex polycyclic structures in a single step. For instance, ketoacid-based multicomponent reactions are known to be efficient in synthesizing diverse heterocyclic compounds, which can be polycyclic in nature. whiterose.ac.uk The development of new methodologies for cyclophane formation, such as those involving the dimerization of radical species, could also be conceptually applied to create bridged polycyclic systems incorporating the dioxepane unit. mun.ca The extrusion of chalcogen fragments from larger heterocyclic precursors has also been used as a strategy to synthesize π-conjugated polycyclic compounds, a concept that could potentially be adapted. beilstein-journals.org
Polymerization Chemistry Involving Ethyl 6 Oxo 1 2 Dioxepan 5 Carboxylate
Ring-Opening Polymerization (ROP) as a Monomer
Ring-opening polymerization is the principal method for converting cyclic monomers like ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate into long polymer chains. This process can be initiated by various catalytic systems, including cationic, anionic, organocatalytic, and coordination-insertion mechanisms, each offering distinct advantages in terms of control over the polymerization process and the final polymer characteristics.
While direct studies on the cationic ring-opening polymerization (CROP) of ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate are not extensively documented, the mechanism can be inferred from the CROP of other cyclic esters and acetals. The polymerization is typically initiated by strong protic acids or Lewis acids, which activate the monomer by protonating or coordinating to the carbonyl oxygen of the ester group. This activation facilitates nucleophilic attack by another monomer or the growing polymer chain, leading to ring opening and chain propagation.
The kinetics of CROP are often complex and can be influenced by factors such as the nature of the initiator, the solvent, and the reaction temperature. A potential challenge in the cationic polymerization of this specific monomer is the presence of two carbonyl groups, which could lead to side reactions. However, the application of photoinduced cationic methods, which has been explored for monomers like octamethylcyclotetrasiloxane, could offer a pathway to cleaner polymerization under mild conditions. mdpi.com The polymerization of 1,3-dioxolane, another cyclic acetal, has shown that cyclization of the polymer chains can be a competing reaction, and the extent of this can be influenced by reaction conditions such as monomer addition speed and catalyst-to-initiator ratio. rsc.org
Anionic ring-opening polymerization (AROP) provides another avenue for the polymerization of ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate. This method typically employs strong nucleophiles, such as alkoxides or amides, as initiators. The initiator attacks one of the carbonyl carbons of the monomer, leading to the opening of the ring and the formation of a propagating anionic species.
The kinetics of AROP are generally fast and the polymerization can proceed in a living manner, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The anionic polymerization of lactams, for instance, can be performed below or above the melting temperature of the resulting polylactams, which affects the conversion, molecular weight, and crystallinity of the final product. mdpi.com For ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate, the presence of the ester and keto groups would influence the reactivity and stability of the propagating anion.
Organocatalysis has emerged as a powerful tool for the controlled ring-opening polymerization of cyclic esters, offering a metal-free alternative to traditional catalysts. Various organic bases and acids can effectively catalyze the ROP of monomers similar to ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate. For the structurally related monomer 1,5-dioxepan-2-one (B1217222) (DXO), organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene bases (t-BuP4) have been shown to facilitate controlled polymerization. mdpi.comresearchgate.net
These catalysts operate through different mechanisms. For instance, DBU and t-BuP4 are believed to function via an initiator/chain end activated mechanism, while TBD acts through a nucleophilic mechanism. mdpi.comresearchgate.net Kinetic studies on the organocatalyzed ROP of DXO have demonstrated a controlled process, with a linear increase in number-average molecular weight (Mn) with monomer conversion and the maintenance of a narrow polydispersity index (PDI). mdpi.com This level of control is highly desirable for the synthesis of well-defined polymers from ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate.
| Catalyst | Abbreviation | Proposed Mechanism | Control over Polymerization |
|---|---|---|---|
| 1,8-diazabicyclo[5.4.0]undec-7-ene | DBU | Initiator/chain end activated | Good |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene | TBD | Nucleophilic | Good |
| 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene) | t-BuP4 | Initiator/chain end activated | Excellent |
Coordination-insertion ROP is a widely used method for the polymerization of cyclic esters, often employing catalysts based on metals such as tin, aluminum, zinc, and zirconium. researchgate.net The most common catalyst in industrial applications is tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂). researchgate.net The polymerization mechanism involves the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond, which initiates the polymer chain. researchgate.net
This method generally provides good control over the polymerization, allowing for the synthesis of high molecular weight polyesters with predictable molecular weights. A theoretical study on the ROP of 1,5-dioxepan-2-one and L-lactide with Sn(Oct)₂ supports a coordination-insertion mechanism where the rate-determining step is the nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer. researchgate.net The reactivity of ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate in this type of polymerization would be influenced by the coordination of both of its carbonyl groups to the metal catalyst.
Copolymerization with Other Cyclic Monomers
The properties of polymers derived from ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate can be further tailored through copolymerization with other cyclic monomers. This approach allows for the incorporation of different repeating units into the polymer backbone, leading to materials with a wide range of thermal, mechanical, and biodegradable properties. Common comonomers for copolymerization with cyclic esters include lactide (LA), ε-caprolactone (CL), and glycolide (B1360168) (GA).
The reactivity ratios of the comonomers play a crucial role in determining the microstructure of the resulting copolymer, which can range from random to blocky. The choice of catalyst is also critical, as it can influence the copolymerization kinetics and the sequence distribution of the monomer units. For instance, in the organocatalytic copolymerization of trimethylene carbonate and dithiolane trimethylene carbonate, the choice of organocatalyst was found to have a significant impact on the copolymerization kinetics and microstructure. mdpi.com
Architecture Control in Polymerization (e.g., block copolymers)
The synthesis of polymers with controlled architectures, such as block copolymers, is a key area of polymer chemistry. Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into a variety of nanostructures, making them useful for a wide range of applications.
The living nature of certain ROP mechanisms, particularly anionic and well-controlled organocatalytic systems, makes them ideally suited for the synthesis of block copolymers containing a poly(ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate) segment. mdpi.com A common strategy involves the sequential addition of monomers. For example, a living polymerization of a first monomer, such as lactide or ε-caprolactone, can be initiated, and once this monomer is consumed, ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate can be added to grow a second block.
Another approach is to use a macroinitiator, which is a polymer chain with a functional end group that can initiate the polymerization of a second monomer. For instance, a pre-synthesized polymer with a hydroxyl end group can be used to initiate the ROP of ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate, leading to the formation of a diblock copolymer. The synthesis of well-defined block copolymers of poly(isobutyl vinyl ether)-b-polystyrene has been successfully achieved using a dual initiator that facilitates both living cationic polymerization and nitroxide-mediated polymerization. rsc.org This highlights the potential for creating novel block copolymers incorporating the unique functionalities of ethyl 6-oxo- researchgate.netrsc.orgdioxepan-5-carboxylate.
Based on a comprehensive search of available scientific literature, there are currently no specific research findings on the post-polymerization functionalization of polymers derived from Ethyl 6-oxo- rsc.orgmdpi.comdioxepan-5-carboxylate. Therefore, it is not possible to provide an article on this specific topic as requested.
Consequently, the creation of an article with detailed research findings, data tables, and specific examples of post-polymerization functionalization for this specific polymer is not feasible at this time due to the lack of primary research on the subject.
Mechanistic Investigations of Ethyl 6 Oxo 1 2 Dioxepan 5 Carboxylate Reactions
Elucidation of Reaction Mechanisms (e.g., Criegee intermediate in Baeyer-Villiger oxidation)
The formation of Ethyl 6-oxo- numberanalytics.comyoutube.comdioxepan-5-carboxylate, a seven-membered lactone, is classically achieved through the Baeyer-Villiger oxidation of its corresponding cyclic ketone precursor, ethyl 2-oxocyclopentanecarboxylate. wikipedia.orgnih.gov This oxidation reaction is a fundamental transformation in organic chemistry that converts ketones to esters or lactones using peroxyacids or peroxides as the oxidant. wikipedia.org
The mechanism of the Baeyer-Villiger oxidation is intricate and proceeds through a critical tetrahedral intermediate known as the Criegee intermediate. numberanalytics.comwikipedia.org The reaction pathway is initiated by the protonation of the ketone's carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org Subsequently, the peroxyacid performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of the Criegee intermediate. numberanalytics.comwikipedia.org
The crucial, rate-determining step of the reaction is the concerted rearrangement of this intermediate. wikipedia.org In this step, one of the carbon groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom of the peroxide group, concurrently with the cleavage of the O-O bond and the departure of a carboxylic acid. youtube.comwikipedia.org The migratory aptitude of different substituent groups plays a critical role in determining the final product. The group that can better stabilize a positive charge is more likely to migrate. lscollege.ac.inyoutube.com For the synthesis of Ethyl 6-oxo- numberanalytics.comyoutube.comdioxepan-5-carboxylate, the more substituted carbon of the cyclopentanone (B42830) ring migrates preferentially.
The general order of migratory aptitude is well-established through numerous studies.
Table 1: Migratory Aptitude of Substituents in Baeyer-Villiger Oxidation
| Migratory Aptitude | Group Type |
|---|---|
| Highest | Tertiary alkyl |
| ↓ | Cyclohexyl, Secondary alkyl |
| ↓ | Phenyl (Aryl) |
| ↓ | Primary alkyl |
| Lowest | Methyl |
This table illustrates the general trend of substituent migration, where groups better able to stabilize a positive charge migrate more readily. organic-chemistry.orgucalgary.ca
The historical elucidation of this mechanism involved considering several possibilities. Initial proposals included a dioxirane (B86890) intermediate suggested by Baeyer and Villiger, and a peroxide intermediate by Wittig and Pieper. lscollege.ac.in However, the definitive pathway was confirmed through an oxygen-18 labeling experiment conducted by William von Eggers Doering and Edwin Dorfman in 1953. wikipedia.org Their work on benzophenone (B1666685) demonstrated that the labeled oxygen from the peroxyacid was incorporated exclusively into the carbonyl group of the resulting ester, a result consistent only with the Criegee intermediate pathway. wikipedia.org
Kinetic Studies of Key Transformations (e.g., polymerization kinetics)
Lactones such as Ethyl 6-oxo- numberanalytics.comyoutube.comdioxepan-5-carboxylate are important monomers for ring-opening polymerization (ROP), a process that yields biodegradable polyesters. Kinetic studies of these transformations are essential for controlling the polymer's molecular weight, structure, and properties.
While specific kinetic data for the polymerization of Ethyl 6-oxo- numberanalytics.comyoutube.comdioxepan-5-carboxylate is not extensively documented in publicly available literature, the kinetics can be understood by examining analogous lactone polymerization reactions. The rate of ROP is influenced by several factors, including the monomer concentration, catalyst type and concentration, and temperature.
For a typical catalyzed ROP, the rate law can often be expressed as:
Rate = k[Monomer]x[Catalyst]y
where k is the rate constant, and x and y are the reaction orders with respect to the monomer and catalyst, respectively.
Kinetic experiments would involve monitoring the disappearance of the monomer or the appearance of the polymer over time under various conditions. The data obtained would allow for the determination of the rate constant and reaction orders, providing insight into the polymerization mechanism.
Table 2: Illustrative Kinetic Data for a Hypothetical Lactone Polymerization
| Initial Monomer Conc. (mol/L) | Initial Catalyst Conc. (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|
| 0.1 | 0.001 | 1.5 x 10⁻⁵ |
| 0.2 | 0.001 | 3.0 x 10⁻⁵ |
| 0.1 | 0.002 | 3.0 x 10⁻⁵ |
This table provides a hypothetical example to illustrate how reaction rates might vary with reactant concentrations, suggesting first-order kinetics with respect to both monomer and catalyst in this idealized case.
Identification of Reaction Intermediates
The primary and most significant reaction intermediate in the synthesis of Ethyl 6-oxo- numberanalytics.comyoutube.comdioxepan-5-carboxylate via the Baeyer-Villiger oxidation is the Criegee intermediate . wikipedia.orglscollege.ac.in This tetrahedral species is formed when the peroxyacid adds to the carbonyl group of the precursor ketone. numberanalytics.com
The existence of the Criegee intermediate is now universally accepted, largely due to isotopic labeling studies that ruled out other proposed intermediates. wikipedia.org As mentioned previously, the experiment by Doering and Dorfman using 18O-labeled benzophenone was pivotal. The potential intermediates would have led to different distributions of the isotope in the final product:
Criegee Intermediate: Leads to a product with the 18O label exclusively on the carbonyl oxygen of the ester. wikipedia.org
Wittig and Pieper Intermediate: Would result in the 18O label appearing only in the alkoxy group of the ester. wikipedia.org
Baeyer and Villiger Dioxirane Intermediate: Would produce a 1:1 mixture of the two products described above. wikipedia.org
The experimental outcome unequivocally supported the Criegee intermediate, solidifying its central role in the reaction mechanism. wikipedia.org In enzymatic systems, Baeyer-Villiger monooxygenases (BVMOs) also perform this oxidation, and theoretical studies suggest that the reaction proceeds through the same Criegee intermediate as the chemical reaction. lscollege.ac.in
Transition State Analysis
The transition state of the Baeyer-Villiger reaction is a critical point in the mechanism, specifically during the rearrangement of the Criegee intermediate. The structure and stability of this transition state dictate the rate of the reaction and the observed migratory aptitude of the substituents. youtube.com
Analysis of the transition state is primarily understood through stereoelectronic and steric effects. wikipedia.org
Primary Stereoelectronic Effect: For the migration to occur, the migrating group must be oriented anti-periplanar to the peroxide's O-O bond. This specific alignment allows for optimal overlap between the σ orbital of the migrating C-C bond and the σ* antibonding orbital of the peroxide bond, facilitating the bond migration and cleavage. wikipedia.org
Secondary Stereoelectronic Effect: This refers to the required anti-periplanar alignment of a lone pair on the hydroxyl oxygen with the migrating group's C-C bond. wikipedia.org
From a steric standpoint, the non-migrating group experiences a gauche interaction with the peroxyacid moiety in the transition state. If a bulkier group is placed anti-periplanar to the peroxide bond (i.e., in the migrating position), the gauche interaction between the remaining substituent and the forming carboxylic acid is minimized. lscollege.ac.in This steric preference reinforces the electronic factors, favoring the migration of the more substituted, and often bulkier, group. lscollege.ac.in
During the migration, there is a buildup of partial positive charge on the migrating carbon atom. youtube.com The ability of the migrating group to stabilize this developing positive charge significantly lowers the energy of the transition state, thus accelerating the rearrangement. youtube.com This explains the observed order of migratory aptitude, where tertiary alkyl groups, which are most capable of stabilizing a carbocation, migrate fastest. lscollege.ac.inorganic-chemistry.org
Table 3: Key Features of the Baeyer-Villiger Migration Transition State
| Feature | Description | Consequence |
|---|---|---|
| Geometry | Migrating group is anti-periplanar to the O-O bond. | Facilitates optimal orbital overlap for bond migration. wikipedia.org |
| Electronic Effect | Partial positive charge develops on the migrating carbon. | Groups that stabilize positive charge have higher migratory aptitude. lscollege.ac.inyoutube.com |
| Steric Effect | Gauche interaction exists between the non-migrating group and the leaving carboxylate. | Favors migration of the bulkier group to minimize steric strain. lscollege.ac.in |
Stereochemical Considerations and Asymmetric Synthesis
Chiral Synthesis of Ethyl 6-oxo-nih.govnih.govdioxepan-5-carboxylate and its Derivatives
The controlled synthesis of specific stereoisomers of ethyl 6-oxo- nih.govnih.govdioxepan-5-carboxylate and its derivatives is paramount for investigating their unique properties and for their potential application in stereoregular polymers. This involves the use of synthetic strategies that can selectively produce one stereoisomer over another.
While direct diastereoselective or enantioselective synthesis of ethyl 6-oxo- nih.govnih.govdioxepan-5-carboxylate is not extensively documented in the literature, principles from the synthesis of related heterocyclic compounds can be applied. For instance, the synthesis of substituted oxo-azepines has been achieved with complete diastereofacial selectivity. mdpi.com Similarly, the diastereoselective synthesis of certain tetrahydroisoquinoline-1-carboxylic acids has been accomplished through methods like the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization. nih.gov These approaches often rely on substrate control, where existing stereocenters in the starting material direct the formation of new stereocenters.
Enantioselective approaches aim to produce a single enantiomer. A notable example in a related class of compounds is the asymmetric tandem carbonyl ylide formation/[4 + 3]-cycloaddition of β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates, which yields chiral 4,5-dihydro-1,3-dioxepines with high enantiomeric excess (up to 99% ee). nih.gov This reaction is facilitated by a bimetallic catalyst system, highlighting the importance of catalysis in achieving high enantioselectivity. nih.gov The principles of such catalytic asymmetric cycloadditions could potentially be adapted for the synthesis of chiral dioxepanes.
Chiral catalysts are fundamental in enantioselective synthesis, creating a chiral environment that favors the formation of one enantiomer over the other. csic.es These catalysts often consist of a metal center coordinated to a chiral ligand. buchler-gmbh.com For example, rhodium(II) complexes with chiral N,N'-dioxide ligands have been successfully used in the synthesis of chiral dihydro-1,3-dioxepines. nih.gov The choice of the metal and the structure of the chiral ligand are crucial in determining the efficiency and stereoselectivity of the reaction. csic.es
Chiral auxiliaries are another powerful tool in stereocontrolled synthesis. wikipedia.orgnumberanalytics.comsigmaaldrich.comnumberanalytics.com An auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org While specific examples for the synthesis of ethyl 6-oxo- nih.govnih.govdioxepan-5-carboxylate are not available, chiral auxiliaries like Evans' oxazolidinones and Corey's chiral auxiliaries have been widely used in the asymmetric synthesis of various biologically active compounds. nih.gov
| Approach | Key Feature | Potential Application to Target Compound |
| Diastereoselective Synthesis | Substrate-controlled stereochemical induction. | Synthesis of specific diastereomers of substituted derivatives. |
| Enantioselective Synthesis | Use of chiral catalysts to favor one enantiomer. | Production of enantiomerically pure ethyl 6-oxo- nih.govnih.govdioxepan-5-carboxylate. |
| Chiral Catalysts | Creation of a chiral pocket around the reaction center. | Rhodium or other transition metal complexes with chiral ligands could be employed. |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate. | Could be used to control the stereochemistry at the C5 position. |
Stereochemical Purity Assessment Methodologies
The determination of the stereochemical purity of a sample, specifically the enantiomeric excess (ee) or diastereomeric excess (de), is crucial. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers and diastereomers. researchgate.net This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. researchgate.netchiralpedia.comchromatographyonline.com The choice of the CSP or derivatizing agent is critical for achieving good separation. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. nih.govnih.govnmrwiki.org For diastereomers, the NMR spectra are typically distinct, allowing for their quantification. For enantiomers, a chiral derivatizing agent can be used to convert them into diastereomers, which can then be distinguished by NMR. researchgate.net Advanced NMR techniques, such as the use of chiral solvating agents or computational methods like GIAO NMR shift calculations, can also aid in the assignment of stereochemistry. nih.govresearchgate.net
| Method | Principle | Application |
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase or as diastereomeric derivatives on an achiral phase. chiralpedia.comchromatographyonline.comsigmaaldrich.com | Quantification of enantiomeric or diastereomeric excess. |
| NMR Spectroscopy | Different magnetic environments of nuclei in diastereomers. nmrwiki.org | Determination of diastereomeric ratios and, with chiral derivatizing agents, enantiomeric excess. researchgate.net |
| GIAO NMR Calculations | Theoretical calculation of NMR chemical shifts for different stereoisomers to compare with experimental data. nih.govresearchgate.net | Assignment of relative and absolute stereochemistry. |
Influence of Stereochemistry on Reactivity and Polymerization Behavior
The stereochemistry of monomers like ethyl 6-oxo- nih.govnih.govdioxepan-5-carboxylate is expected to have a profound impact on their reactivity and, more significantly, on the properties of the resulting polymers. researchgate.netbham.ac.uk In ring-opening polymerization (ROP) of cyclic esters, the stereochemistry of the monomer can dictate the microstructure of the polymer chain, leading to materials with vastly different properties. nih.govresearchgate.net
The control of tacticity (the stereochemical arrangement of chiral centers along the polymer chain) can influence the polymer's crystallinity, melting point, mechanical strength, and biodegradability. researchgate.netbham.ac.uk For example, the polymerization of a racemic mixture of a chiral lactone can lead to atactic, isotactic, or syndiotactic polymers depending on the catalyst and reaction conditions. nih.govrsc.org Stereoselective catalysts can preferentially polymerize one enantiomer over the other, leading to isotactic polymers from a racemic mixture. researchgate.net
The reactivity of different stereoisomers in polymerization can also vary. In some systems, one stereoisomer may polymerize faster than the other. rsc.org Furthermore, the interaction between polymer chains of different stereochemistries can lead to the formation of stereocomplexes, which often exhibit enhanced thermal and mechanical properties compared to the individual enantiopure polymers. researchgate.net This has been well-documented for polylactide, where a blend of poly(L-lactide) and poly(D-lactide) forms a stereocomplex with a higher melting point. researchgate.net A similar influence of stereochemistry on polymer properties would be anticipated for polymers derived from ethyl 6-oxo- nih.govnih.govdioxepan-5-carboxylate.
Computational and Theoretical Studies of Ethyl 6 Oxo 1 2 Dioxepan 5 Carboxylate
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis of Ethyl 6-oxo- mdpi.comnih.govdioxepan-5-carboxylate would be the first step in its theoretical investigation. This would involve using computational methods to determine the most stable three-dimensional arrangements of the molecule's atoms. The seven-membered dioxepane ring can adopt various conformations, such as chair, boat, and twist-boat forms. Identifying the lowest energy conformers is crucial as they significantly influence the compound's physical and chemical properties.
Table 1: Hypothetical Conformational Analysis Data for Ethyl 6-oxo- mdpi.comnih.govdioxepan-5-carboxylate
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |
|---|---|---|---|
| Chair | 0.00 | C1-O2-C3-C4 = -65.2 | 75.8 |
| Twist-Boat | 1.25 | C1-O2-C3-C4 = 35.8 | 15.2 |
| Boat | 2.50 | C1-O2-C3-C4 = 0.0 | 9.0 |
Note: This table is illustrative and not based on actual experimental or computational data.
Quantum Chemical Calculations (e.g., DFT studies of electronic structure, reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), would offer deep insights into the electronic structure and reactivity of Ethyl 6-oxo- mdpi.comnih.govdioxepan-5-carboxylate. These studies could calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.
Table 2: Hypothetical DFT Calculation Results for Ethyl 6-oxo- mdpi.comnih.govdioxepan-5-carboxylate
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: This table is illustrative and not based on actual experimental or computational data.
Prediction of Reaction Pathways and Energetics
Theoretical studies are invaluable for predicting the most likely pathways for chemical reactions and their associated energy changes. For Ethyl 6-oxo- mdpi.comnih.govdioxepan-5-carboxylate, this could involve modeling reactions such as hydrolysis of the ester, reduction of the ketone, or ring-opening reactions. By calculating the activation energies for different potential pathways, researchers could predict the most favorable reaction conditions and products.
Structure-Reactivity Relationship Predictions
By systematically modifying the structure of Ethyl 6-oxo- mdpi.comnih.govdioxepan-5-carboxylate in silico and calculating the resulting changes in reactivity parameters, computational chemists could establish structure-reactivity relationships. For instance, the effect of substituting different groups on the dioxepane ring could be investigated to understand how these changes influence the molecule's stability and reactivity. This information is crucial for designing new compounds with desired properties.
Advanced Analytical Methodologies for Research on Ethyl 6 Oxo 1 2 Dioxepan 5 Carboxylate
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone for the analysis of molecular structures and functional groups. A multi-faceted approach employing various spectroscopic methods is essential for an unambiguous characterization of Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR for polymers)
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules. semanticscholar.orgethernet.edu.etspringernature.com For Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required for complete structural assignment.
¹H and ¹³C NMR: One-dimensional NMR provides initial information on the chemical environment of protons and carbons. The ¹H NMR spectrum would show distinct signals for the ethyl group (a quartet and a triplet), the methine proton at the C5 position, and the diastereotopic protons of the two methylene (B1212753) groups within the dioxepane ring. The ¹³C NMR spectrum would confirm the presence of the ketone and ester carbonyls, the four carbons of the dioxepane ring, and the two carbons of the ethyl group.
2D NMR Spectroscopy: To resolve ambiguities and confirm the connectivity, 2D NMR techniques are employed. libretexts.orgyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. youtube.com It would be used to establish the connectivity between the methine proton at C5 and the adjacent methylene protons at C4, as well as the coupling within the ethyl group.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹³C-¹H). youtube.comyoutube.com This allows for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. youtube.comyoutube.com It is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations from the C5 proton to the ketone (C6) and ester carbonyl carbons would confirm the β-keto ester arrangement.
Solid-State NMR for Polymers: If Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate is used as a monomer for polymerization, solid-state NMR becomes a valuable tool for characterizing the resulting polymer's structure, conformation, and dynamics in the solid state.
Table 1: Predicted NMR Data for Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate
| Technique | Observed Correlation | Information Gained |
|---|---|---|
| COSY | Correlation between CH proton at C5 and CH₂ protons at C4. | Confirms adjacent protons in the ring structure. |
| HSQC/HMQC | Correlation of each proton signal to its directly attached carbon signal. | Assigns specific ¹³C chemical shifts. |
| HMBC | Correlation from C5-H to C6 (ketone) and ester carbonyl carbon. | Confirms the β-keto ester functionality and ring structure. |
| HMBC | Correlations from ethyl group protons to the ester carbonyl carbon. | Confirms the ethyl ester group connectivity. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful for identifying the functional groups present in a molecule. researchgate.netspectroscopyonline.com They are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate would be dominated by strong absorption bands corresponding to the carbonyl groups. The ester C=O stretch typically appears around 1750-1735 cm⁻¹, while the ketone C=O stretch is expected around 1725-1705 cm⁻¹. The presence of two distinct carbonyl peaks would be a key indicator of the β-keto ester structure. Additionally, C-O stretching vibrations from the ester and ether linkages would be visible in the fingerprint region (1300-1000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is also effective for detecting carbonyl groups and the C-C backbone of the ring. researchgate.netphysicsopenlab.org It can be particularly useful for monitoring polymerization reactions in real-time, for instance, by tracking the intensity of the monomer's characteristic bands as they are replaced by bands corresponding to the new polymer. physicsopenlab.orgacs.org
Table 2: Characteristic Vibrational Frequencies for Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate
| Functional Group | Technique | Expected Frequency (cm⁻¹) |
|---|---|---|
| Ester Carbonyl (C=O) | IR, Raman | ~1740 |
| Ketone Carbonyl (C=O) | IR, Raman | ~1715 |
| C-O-C (Ether/Ester) | IR | 1300 - 1000 |
| C-H (Aliphatic) | IR, Raman | 3000 - 2850 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, MALDI-TOF MS for polymers)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. nih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): For the monomer, LC-MS is a highly effective technique. aesan.gob.esmdpi.com It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the determination of the accurate mass of the parent molecule, confirming its elemental composition, while also separating it from any impurities. The fragmentation patterns observed in tandem MS (MS/MS) experiments are dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements, which are characteristic of ketones and esters. researchgate.netcdnsciencepub.comcdnsciencepub.comlibretexts.org
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry): When Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate is polymerized, MALDI-TOF MS is an invaluable tool for characterizing the resulting polymer. rsc.org This soft ionization technique allows for the analysis of large macromolecules, providing information on the polymer's molecular weight distribution, the mass of the repeating monomer unit, and the structure of the end groups. nih.govsigmaaldrich.com It can also be used to identify the presence of cyclic polymer byproducts that may form during synthesis. acs.org
Table 3: Expected Mass Spectrometry Fragments for Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate
| Fragmentation Process | Resulting Ion/Loss | Significance |
|---|---|---|
| Alpha-cleavage | Loss of ethyl radical (-CH₂CH₃) or ethoxy radical (-OCH₂CH₃) | Characteristic of esters and ketones. libretexts.org |
| McLafferty Rearrangement | Loss of a neutral alkene (e.g., ethylene) | Common fragmentation pathway for carbonyl compounds with gamma-hydrogens. cdnsciencepub.comlibretexts.org |
| Ring Opening/Cleavage | Various fragments resulting from the cleavage of the dioxepane ring. | Provides information on the cyclic structure. |
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The parts of the molecule responsible for absorbing UV or visible light are known as chromophores.
In Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate, the primary chromophores are the two carbonyl groups (ketone and ester). These groups contain non-bonding (n) electrons and pi (π) electrons. The absorption of UV radiation promotes these electrons from their ground state to higher energy anti-bonding orbitals (π*). libretexts.org
n→π Transitions:* The molecule is expected to exhibit a weak absorption band at a longer wavelength (typically >270 nm) corresponding to the symmetry-forbidden n→π* transition of the carbonyl groups. libretexts.orgpharmatutor.org
π→π Transitions:* A much stronger absorption band is expected at a shorter wavelength (typically <200 nm) due to the π→π* transition. shu.ac.ukpharmatutor.org
While not providing extensive structural detail, UV-Vis spectroscopy is a simple and rapid method that can be used to quantify the concentration of the compound in solution using the Beer-Lambert law.
Table 4: Expected Electronic Transitions for Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate
| Transition | Expected Wavelength (λmax) | Relative Intensity | Chromophore |
|---|---|---|---|
| n → π | ~280 nm | Low | C=O (Ketone & Ester) |
| π → π | <200 nm | High | C=O (Ketone & Ester) |
Chromatographic Techniques for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the premier techniques for the purity assessment of non-volatile organic compounds like Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate. nih.gov These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.
Purity Assessment: By using a suitable column (e.g., reversed-phase C18) and mobile phase, a sharp, symmetrical peak for the target compound can be obtained. The area of this peak, relative to the total area of all peaks in the chromatogram (detected by a UV or DAD detector), provides a quantitative measure of its purity. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. rsc.org
Chiral HPLC: The C5 carbon of Ethyl 6-oxo- nih.govresearchgate.netdioxepan-5-carboxylate is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard HPLC. Chiral HPLC, which employs a chiral stationary phase (CSP), is required to resolve the enantiomers. phenomenex.com The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.comchromatographyonline.com This is crucial for applications where stereochemistry is important.
Table 5: Typical Chromatographic Conditions for Analysis
| Parameter | Purity Analysis (UPLC/HPLC) | Chiral Separation (HPLC) |
|---|---|---|
| Stationary Phase | Reversed-Phase (e.g., C18) | Chiral Stationary Phase (CSP), e.g., polysaccharide-based |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Normal Phase (e.g., Hexane/Isopropanol) or Polar Organic |
| Detector | UV/DAD (Diode Array Detector) | UV/DAD, Circular Dichroism (CD) Detector chromatographyonline.com |
| Primary Outcome | Quantitative purity assessment (% area) | Separation of enantiomers and determination of enantiomeric excess (ee) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For Ethyl 6-oxo-dioxepan-5-carboxylate, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an essential tool for purity assessment, reaction monitoring, and identification of byproducts. The inherent volatility of this ethyl ester makes it amenable to GC analysis, often following derivatization of related polar compounds to increase their volatility.
In a typical GC analysis of compounds structurally similar to Ethyl 6-oxo-dioxepan-5-carboxylate, such as β-keto esters or other cyclic esters, a non-polar or medium-polarity capillary column is employed. A common choice would be a fused silica capillary column coated with a phase like 5% phenyl-methylpolysiloxane. The analysis involves injecting a small amount of the sample, which is then vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.
The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural elucidation. The mass spectrometer provides detailed information on the molecular weight and fragmentation pattern of the compound, confirming its identity.
Table 1: Illustrative GC-MS Parameters for Analysis of Ethyl Ester Compounds
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 50-500 m/z |
Size Exclusion Chromatography (SEC) for Polymer Characterization
Ethyl 6-oxo-dioxepan-5-carboxylate, as a cyclic ester, can potentially serve as a monomer in ring-opening polymerization to produce polyesters. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the resulting polymers. SEC separates molecules based on their hydrodynamic volume in solution, providing crucial information about the molecular weight distribution (MWD) of the polymer. This data is vital as the MWD significantly influences the polymer's mechanical and degradation properties.
The analysis of polyesters, such as poly(lactic-co-glycolic acid) (PLGA), which are structurally related to polymers that could be derived from the target monomer, is routinely performed using SEC. The system consists of a series of columns packed with porous gel. A solution of the polymer is passed through the columns, with larger polymer chains eluting first as they are excluded from the pores, while smaller chains penetrate the pores to varying extents and elute later.
Advanced SEC systems are often equipped with multiple detectors, including a refractive index (RI) detector, a multi-angle light scattering (MALS) detector, and a viscometer. This triple-detector setup allows for the determination of absolute molecular weights (Mw, Mn), the polydispersity index (PDI = Mw/Mn), and provides insights into the polymer's structure, such as the degree of branching. The choice of eluent is critical; tetrahydrofuran (THF) is a commonly used solvent for polyesters like PLGA.
Table 2: Representative SEC Data for a Polyester (B1180765) Derived from a Cyclic Ester Monomer
| Parameter | Sample A | Sample B |
| Number-Average Molecular Weight (Mn) (Da) | 39,722 | 74,688 |
| Weight-Average Molecular Weight (Mw) (Da) | 63,555 | 126,969 |
| Polydispersity Index (PDI) | 1.6 | 1.7 |
| Eluent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Calibration | Polystyrene Standards | Polystyrene Standards |
Data is illustrative and based on findings for similar polyesters like PLGA.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used extensively in organic synthesis to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. For research involving Ethyl 6-oxo-dioxepan-5-carboxylate, TLC is an ideal tool to quickly assess the conversion of starting materials to products in synthesis or modification reactions.
The stationary phase is typically a thin layer of silica gel or alumina coated on a plate of glass or aluminum. A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases.
The choice of the eluent is crucial for achieving good separation. For a compound like Ethyl 6-oxo-dioxepan-5-carboxylate, which contains ester and ketone functionalities, a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is commonly used. The ratio of these solvents is adjusted to achieve optimal separation, where the desired compounds have retention factor (Rf) values ideally between 0.2 and 0.8. After development, the spots are visualized, often using UV light if the compounds are UV-active, or by staining with a reagent like potassium permanganate.
Table 3: Hypothetical TLC Monitoring of a Reaction Involving Ethyl 6-oxo-dioxepan-5-carboxylate
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization |
| Starting Material (e.g., a precursor) | 0.65 | UV Active |
| Ethyl 6-oxo-dioxepan-5-carboxylate | 0.40 | Stains with KMnO4 |
| Co-product (e.g., a more polar byproduct) | 0.15 | Stains with KMnO4 |
Rf values are hypothetical and depend on the specific TLC conditions.
X-ray Crystallography for Solid-State Structure Determination
The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, and from this, the atomic positions are determined.
The resulting structural data includes the unit cell dimensions (the basic repeating unit of the crystal lattice), the crystal system, and the space group, which describes the symmetry of the crystal. For a molecule like Ethyl 6-oxo-dioxepan-5-carboxylate, the analysis would reveal the conformation of the seven-membered dioxepane ring (e.g., chair, boat, or twist-chair), the orientation of the ethyl carboxylate substituent, and the planarity of the keto-ester moiety. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of molecules in the crystal lattice.
Table 4: Representative Crystallographic Data for an Organic Carboxylate Compound
| Parameter | Value |
| Chemical Formula | C8H9NO3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.4973 (2) |
| b (Å) | 11.5323 (5) |
| c (Å) | 11.2908 (5) |
| β (˚) | 91.500 (4) |
| Volume (ų) | 845.72 (6) |
| Z (molecules/unit cell) | 4 |
Data presented is for a representative compound, Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, to illustrate typical crystallographic parameters.
Applications in Chemical Synthesis and Advanced Materials Science
Ethyl 6-oxo-uwindsor.canih.govdioxepan-5-carboxylate as a Synthetic Building Block
Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate is a bifunctional molecule containing a seven-membered dioxepane ring, a ketone, and an ethyl ester group. Its structure, particularly the β-keto ester moiety, suggests its potential as a versatile building block in organic synthesis. However, specific research detailing the extensive use of this exact compound is limited in publicly available literature.
Intermediate in Multi-step Organic Synthesis
As a β-keto ester, Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate possesses both electrophilic and nucleophilic character, making it a valuable synthon. researchgate.net The active methylene (B1212753) group between the two carbonyls can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
While specific examples of multi-step syntheses using Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate are not extensively documented, the general reactivity of β-keto esters is well-established. They are key intermediates in reactions such as:
Alkylation and Acylation: The enolate can be alkylated or acylated to introduce new substituents.
Decarboxylation: The ester group can be removed after serving its purpose of activating the adjacent methylene group.
Condensation Reactions: It can participate in Claisen and Dieckmann condensations. researchgate.netorganic-chemistry.org
The following table summarizes the potential transformations of β-keto esters, which could be applicable to Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate.
| Reaction Type | Reagents | Potential Product Type |
| Alkylation | Base (e.g., NaH, LDA), Alkyl halide (R-X) | α-Substituted β-keto ester |
| Acylation | Base, Acyl chloride (RCOCl) | α-Acyl-β-keto ester |
| Knoevenagel Condensation | Aldehyde/Ketone, Weak base | α,β-Unsaturated dicarbonyl compound |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia (B1221849) | Dihydropyridine derivative |
This table is based on the general reactivity of β-keto esters and does not represent experimentally verified reactions for Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate.
Precursor to Complex Heterocyclic Compounds
The β-keto ester functionality is a cornerstone in the synthesis of a wide array of heterocyclic compounds. uwindsor.caacs.org By reacting with various dinucleophiles, the 1,3-dicarbonyl unit can be incorporated into different ring systems.
While there is no specific information on the use of Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate for this purpose, its chemical structure suggests it could be a precursor to fused heterocyclic systems incorporating the uwindsor.canih.govdioxepane ring. Potential reactions include:
Synthesis of Pyrimidines: Condensation with urea (B33335) or thiourea (B124793).
Synthesis of Pyrazoles: Reaction with hydrazine (B178648) derivatives.
Synthesis of Isoxazoles: Reaction with hydroxylamine.
The following table illustrates the types of heterocyclic systems that can be synthesized from β-keto esters.
| Heterocyclic System | Reagents |
| Pyrimidine (B1678525) | Urea, Thiourea |
| Pyrazole | Hydrazine |
| Isoxazole | Hydroxylamine |
| Quinolines | Aromatic amines |
This table outlines general synthetic routes from β-keto esters. The specific application of Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate in these syntheses is not documented in the available literature.
Role in Polymer and Materials Science
The uwindsor.canih.govdioxepane ring system is of interest in polymer chemistry due to the potential for ring-opening polymerization (ROP) to create biodegradable polyesters. The presence of the carboxylate functional group on Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate offers a handle for further functionalization of the resulting polymers.
Synthesis of Functional Poly(dioxepane)s and Copolymers
The ring-opening polymerization of related dioxepane monomers, such as 1,5-dioxepan-2-one (B1217222), has been studied using various catalysts. nih.gov It is plausible that Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate could undergo a similar polymerization, yielding a polyester (B1180765) with pendant ethyl carboxylate groups. These functional groups could then be modified post-polymerization to introduce a variety of other functionalities.
However, there is no specific data available on the successful ring-opening polymerization of Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate. The polymerization of other substituted dioxolanes and dioxanones has been reported, suggesting that substituted seven-membered rings can be polymerized, though the specific conditions and outcomes for this compound remain to be determined. researchgate.netrsc.org
Development of Advanced Polymer Architectures
Functional polymers derived from monomers like Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate could theoretically be used to create advanced polymer architectures, such as block copolymers, graft copolymers, and star-shaped polymers. The pendant functional groups would be key to building these more complex structures. For instance, they could be used as initiation sites for other polymerizations or for cross-linking reactions.
Detailed research on the use of Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate for these applications is not currently available.
Applications in Specialty Polymers (e.g., smart materials, coatings, packaging, non-clinical biomaterials)
While there is no direct evidence of Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate being used in these applications, polymers derived from other dioxepane derivatives have shown promise in these areas.
Smart Materials: The integration of functional groups into a polymer backbone can lead to materials that respond to external stimuli. oaepublish.com
Coatings and Packaging: Polymers based on monomers like 2-methylene-1,3-dioxepane (B1205776) have been investigated for creating degradable coatings for food packaging that are resistant to grease and oil. eurekalert.orgtechnologynetworks.com
Non-clinical Biomaterials: Polyesters are widely explored for biomedical applications due to their biodegradability. researchgate.netnih.gov Functional polyesters can be used in drug delivery systems and tissue engineering scaffolds.
The potential applications of polymers derived from Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate are summarized in the table below, based on the applications of similar poly(dioxepane) materials.
| Application Area | Potential Role of Poly(Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate) |
| Smart Materials | The pendant ester groups could be modified to introduce stimuli-responsive moieties. |
| Coatings | Could potentially be used to formulate functional and degradable coatings. |
| Packaging | May offer a route to compostable packaging materials. |
| Non-clinical Biomaterials | The biodegradable polyester backbone could be suitable for applications like drug delivery. |
This table is speculative and based on the properties of related polymers. Specific research on these applications for polymers derived from Ethyl 6-oxo- uwindsor.canih.govdioxepan-5-carboxylate is not available.
Use of Ethyl 6-oxo- researchgate.netresearchgate.netdioxepan-5-carboxylate as a Ligand or Catalyst Precursor in Metal Complexes: A Review of Current Research
Initial searches for the application of Ethyl 6-oxo- researchgate.netresearchgate.netdioxepan-5-carboxylate as a ligand or catalyst precursor in metal complexes have yielded no specific research findings. Extensive database searches, including scholarly articles, patents, and chemical supplier databases, did not provide any instances of this particular compound being used in the formation of metal complexes or for catalytic purposes.
The structure of Ethyl 6-oxo- researchgate.netresearchgate.netdioxepan-5-carboxylate, featuring a β-keto ester functional group within a seven-membered dioxepane ring, theoretically suggests potential for chelation with metal ions. The oxygen atoms of the ketone and the ester carbonyl groups could potentially act as a bidentate ligand, forming a six-membered chelate ring with a metal center. This type of coordination is common for β-dicarbonyl compounds and is a foundational concept in coordination chemistry.
However, the absence of any published literature on the coordination chemistry of Ethyl 6-oxo- researchgate.netresearchgate.netdioxepan-5-carboxylate indicates that this potential has not been explored or, if explored, has not resulted in significant or reportable findings. The reasons for this could be manifold, including but not limited to:
Steric Hindrance: The conformational flexibility and steric bulk of the dioxepane ring may hinder the effective coordination of the β-keto ester moiety to a metal center.
Electronic Effects: The electronic properties of the dioxepane ring system might influence the donor capability of the carbonyl oxygens, making it a less effective ligand compared to more common acyclic or five- and six-membered cyclic β-dicarbonyl compounds.
Synthetic Accessibility: The synthesis of Ethyl 6-oxo- researchgate.netresearchgate.netdioxepan-5-carboxylate may be complex or low-yielding, making it a less attractive ligand for researchers to investigate compared to more readily available alternatives.
Stability of Resulting Complexes: Any metal complexes formed with this ligand might be unstable, preventing their isolation and characterization.
While the broader class of β-keto esters is widely utilized in the formation of stable metal complexes with diverse applications in catalysis and materials science, the specific case of Ethyl 6-oxo- researchgate.netresearchgate.netdioxepan-5-carboxylate remains undocumented in this context.
Further research would be necessary to determine if Ethyl 6-oxo- researchgate.netresearchgate.netdioxepan-5-carboxylate can indeed function as a ligand or catalyst precursor. Such research would involve the synthesis of the compound and subsequent studies of its coordination behavior with various metal ions. Without such foundational research, any discussion of its applications in chemical synthesis and advanced materials science remains purely speculative.
Future Research Directions and Open Questions
Exploration of Novel Synthetic Pathways
The synthesis of seven-membered heterocyclic compounds, such as the rsc.orgresearchgate.netdioxepane system, presents unique challenges compared to their five- and six-membered counterparts. rsc.org Traditional methods for constructing the core of Ethyl 6-oxo- rsc.orgresearchgate.netdioxepan-5-carboxylate likely rely on intramolecular cyclization reactions, such as the Dieckmann condensation. researchgate.net
Future research should focus on developing novel, more efficient, and sustainable synthetic routes. An open question is the feasibility of applying modern catalytic methods to bypass traditional multi-step sequences. Exploring greener synthetic approaches, which minimize waste and avoid harsh reagents, is another critical avenue. rsc.org This could involve enzymatic catalysis or the use of environmentally benign solvents and catalysts. A key goal will be to develop pathways that offer high yields and are amenable to large-scale production, which is crucial for any potential industrial application.
Table 1: Potential Novel Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Question |
|---|---|---|
| Transition-Metal Catalyzed Cyclization | High efficiency, potential for stereocontrol. | Can suitable catalysts be developed for the seven-membered ring formation? |
| Organocatalysis | Avoids toxic metals, potential for asymmetric synthesis. | What organocatalysts can effectively mediate the intramolecular cyclization? rsc.org |
| Electrochemical Synthesis | Reagent-free, sustainable. | Can an electrochemical approach be designed for the key bond-forming steps? researchgate.net |
Development of Highly Stereoselective Transformations
The carbon at the 5-position of Ethyl 6-oxo- rsc.orgresearchgate.netdioxepan-5-carboxylate is a stereocenter, meaning the compound can exist as different enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is a significant area for future research. The synthesis of enantioenriched seven-membered rings is a known challenge in organic chemistry. rsc.org
Future investigations should explore the use of chiral auxiliaries, chiral catalysts (both metal-based and organocatalysts), and enzymatic resolutions to control the stereochemical outcome of the synthesis. rsc.orgallresearchjournal.com A major open question is which method will provide the highest level of stereoselectivity for this specific seven-membered ring system. Success in this area would be crucial for applications where specific stereoisomers are required, such as in the development of pharmaceuticals or specialized polymers. The regio- and stereoselective iodolactonization of certain olefins has proven to be a viable route to multi-functionalized seven-membered lactones and could serve as an inspiration for new strategies. rsc.org
Investigation of Unexplored Reactivity Modes
As a cyclic β-keto ester, Ethyl 6-oxo- rsc.orgresearchgate.netdioxepan-5-carboxylate is expected to exhibit reactivity at the α-methylene group, the ketone, and the ester carbonyls. researchgate.net While reactions like alkylation and acylation are well-established for this class of compounds, there is a vast potential for exploring less conventional transformations. researchgate.net
Future research should aim to uncover novel reactivity patterns. This could include palladium-catalyzed reactions that proceed through palladium enolates, which have been shown to undergo various transformations like aldol (B89426) condensations and Michael additions in other β-keto esters. nih.gov Another area of interest is the exploration of ring-expansion or ring-contraction reactions to generate other complex heterocyclic structures. An important question is whether the dioxepane ring influences the reactivity of the β-keto ester moiety in unexpected ways compared to more common five- or six-membered systems. The transesterification of β-keto esters is a useful transformation that could be further explored for this specific molecule, potentially using environmentally benign catalysts like boric acid. nih.govrsc.org
Expanding Applications in New Material Formulations
The unique structure of Ethyl 6-oxo- rsc.orgresearchgate.netdioxepan-5-carboxylate, containing both a flexible seven-membered ring and reactive functional groups, makes it an intriguing candidate for the development of new materials. While the application of seven-membered heterocycles in materials science is an expanding field of interest, the potential of this specific compound remains largely untapped. researchgate.netscispace.com
A significant direction for future research is the exploration of this molecule as a monomer for polymerization. Radical ring-opening polymerizations of related compounds like 2-methylene-1,3-dioxepane (B1205776) are known to produce biodegradable aliphatic polyesters. rsc.org Investigating whether Ethyl 6-oxo- rsc.orgresearchgate.netdioxepan-5-carboxylate can undergo similar polymerizations could lead to the creation of novel biodegradable polymers with tailored properties. Furthermore, its functional groups could be modified to create specialty polymers, liquid crystals, or components for organic electronic devices. A key question is how the structure of the monomer will translate into the physical and chemical properties of the resulting polymer.
Table 2: Potential Material Applications
| Application Area | Rationale | Key Research Question |
|---|---|---|
| Biodegradable Polymers | The ester and ether linkages in the ring suggest potential for biodegradability. rsc.org | Can it be polymerized, and what are the degradation characteristics of the resulting polymer? |
| Functional Coatings | The carbonyl and ester groups offer sites for chemical modification. | Can it be incorporated into cross-linked networks to form durable and functional coatings? |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules without the need for extensive laboratory work. nih.gov For Ethyl 6-oxo- rsc.orgresearchgate.netdioxepan-5-carboxylate, advanced computational modeling represents a critical area for future research to gain deeper insights into its behavior.
Future studies should employ methods like Density Functional Theory (DFT) to analyze the molecule's electronic structure, conformational preferences, and reaction mechanisms. nih.gov Such calculations can help predict the most likely sites for chemical attack, understand the transition states of potential reactions, and explain observed stereoselectivities. mdpi.com Molecular dynamics simulations could be used to model the behavior of polymers derived from this monomer, providing insights into their bulk properties. An open question that can be addressed computationally is the energetic barrier to ring-opening polymerization and how substituents might influence this process. These theoretical assessments can guide experimental work, saving time and resources in the discovery of new reactions and materials. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
